molecular formula C11H6BrN3O2S2 B11347620 5-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

5-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide

Cat. No.: B11347620
M. Wt: 356.2 g/mol
InChI Key: PTVRTOWGCCMMNZ-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is a heterocyclic compound that contains a furan ring, a thiophene ring, and a thiadiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heteroatoms (sulfur, nitrogen, and oxygen) in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the thiadiazole ring: This can be achieved by the cyclization of appropriate thiosemicarbazide derivatives with a suitable oxidizing agent.

    Coupling with furan-2-carboxylic acid: The final step involves the coupling of the brominated thiadiazole derivative with furan-2-carboxylic acid under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The thiophene and thiadiazole rings can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of oxidized or reduced thiophene and thiadiazole derivatives.

Scientific Research Applications

5-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound has potential as a lead molecule for the development of new drugs due to its unique structure and reactivity. It may exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Material Science: The compound can be used in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic materials due to its conjugated system and heteroatom content.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The presence of multiple heteroatoms in its structure allows for various types of interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-thiophenecarboxaldehyde: This compound contains a thiophene ring with a bromine atom and a formyl group. It is used in the synthesis of various thiophene derivatives.

    4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide: This compound is structurally similar but contains a phenyl group and a propyl group instead of the thiadiazole ring.

Uniqueness

5-bromo-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and reactivity. The combination of the furan, thiophene, and thiadiazole rings in a single molecule provides a versatile scaffold for the development of new compounds with diverse applications in medicinal chemistry and material science.

Properties

Molecular Formula

C11H6BrN3O2S2

Molecular Weight

356.2 g/mol

IUPAC Name

5-bromo-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C11H6BrN3O2S2/c12-8-4-3-6(17-8)10(16)14-11-13-9(15-19-11)7-2-1-5-18-7/h1-5H,(H,13,14,15,16)

InChI Key

PTVRTOWGCCMMNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NSC(=N2)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

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